molecular formula C11H15N5O3S B2378843 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-73-9

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2378843
CAS No.: 2034277-73-9
M. Wt: 297.33
InChI Key: OKBLUTGFNGLFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The sulfonylation of the imidazole ring is achieved using sulfonyl chlorides under basic conditions. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed via cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
  • **3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Uniqueness

Compared to similar compounds, 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

The compound 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C11H16N4O3SC_{11}H_{16}N_4O_3S with a molecular weight of 288.34 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₆N₄O₃S
Molecular Weight288.34 g/mol
IUPAC NameThis compound
AppearancePowder

Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.12 to 12.5 μg/mL against various pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that derivatives with similar structural motifs inhibited cyclooxygenase (COX) enzymes effectively. For example, certain oxadiazole derivatives exhibited IC50 values in the low micromolar range (0.02–0.04 μM) against COX-2, suggesting their potential as anti-inflammatory drugs .

The mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the imidazole and oxadiazole rings plays a crucial role in modulating enzyme activity and interacting with biological targets.

Case Study 1: Antiparasitic Activity

A study focusing on oxadiazole derivatives highlighted their broad-spectrum antiparasitic properties. Compounds were screened for activity against Trypanosoma brucei, showing promising results with low micromolar IC50 values. The structure–activity relationship (SAR) studies indicated that modifications in the lipophilic tail significantly enhanced the efficacy against parasitic infections .

Case Study 2: Synthesis and Evaluation

Another research effort synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these compounds, several demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . The evaluation included both in vitro and in vivo studies to assess safety profiles and therapeutic potentials.

Properties

IUPAC Name

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-8-13-10(6-15(8)2)20(17,18)16-4-3-9(5-16)11-12-7-19-14-11/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLUTGFNGLFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.